molecular formula C14H11F3N4O B12909925 N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine CAS No. 787591-05-3

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine

Cat. No.: B12909925
CAS No.: 787591-05-3
M. Wt: 308.26 g/mol
InChI Key: BQDQZOLSQOHGCQ-UHFFFAOYSA-N
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Description

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine is a chemical compound belonging to the class of imidazopyrazines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine typically involves the condensation of 2-aminopyridines with arylglyoxals and Meldrum’s acid . This multicomponent reaction is effective in producing substituted imidazo[1,2-a]pyrazines with high yields. The reaction conditions often include the use of specific reagents such as α-halo ketones, nitroalkenes, or N,N-dimethylglyoxylamide .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the availability of high-purity reagents.

Chemical Reactions Analysis

Types of Reactions

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols .

Scientific Research Applications

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-Methyl-3-(2-(trifluoromethoxy)phenyl)imidazo[1,2-a]pyrazin-8-amine stands out due to its trifluoromethoxy group, which imparts unique chemical properties and potential biological activities. This makes it a valuable compound for further research and development .

Properties

CAS No.

787591-05-3

Molecular Formula

C14H11F3N4O

Molecular Weight

308.26 g/mol

IUPAC Name

N-methyl-3-[2-(trifluoromethoxy)phenyl]imidazo[1,2-a]pyrazin-8-amine

InChI

InChI=1S/C14H11F3N4O/c1-18-12-13-20-8-10(21(13)7-6-19-12)9-4-2-3-5-11(9)22-14(15,16)17/h2-8H,1H3,(H,18,19)

InChI Key

BQDQZOLSQOHGCQ-UHFFFAOYSA-N

Canonical SMILES

CNC1=NC=CN2C1=NC=C2C3=CC=CC=C3OC(F)(F)F

Origin of Product

United States

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